molecular formula C16H20ClFN4O2 B12337823 tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B12337823
M. Wt: 354.81 g/mol
InChI Key: HSILQYKOGVHNCE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chloro and fluoro groups at positions 4 and 5, respectively. The piperidine ring is functionalized with a tert-butyl carbamate group, a common protective moiety in medicinal chemistry to enhance solubility and metabolic stability.

Properties

Molecular Formula

C16H20ClFN4O2

Molecular Weight

354.81 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H20ClFN4O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-8-11(18)12-13(17)19-9-20-14(12)22/h8-10H,4-7H2,1-3H3

InChI Key

HSILQYKOGVHNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C2N=CN=C3Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the pyrrolopyrimidine core, which can be achieved through the cyclization of appropriate precursorsIndustrial production methods often involve optimizing these steps to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can modulate various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Differences in Substituents and Core Modifications

The target compound is compared to analogues with variations in substituents, heterocyclic cores, and synthetic routes (Table 1).

Comparison with Pyrazolo[1,5-a]pyrimidine Analogues

Pyrazolo[1,5-a]pyrimidines share a bicyclic core but differ in nitrogen atom positioning, leading to distinct electronic and steric profiles (Table 2).

Table 2: Pyrazolo[1,5-a]pyrimidine Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Reference
tert-Butyl 4-(3-phenyl-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8baa) 3-Ph, 5-CF₃-Ph on pyrazolo[1,5-a]pyrimidine C₂₉H₂₈F₃N₅O₂ 559.57 Rh(III)-catalyzed three-component coupling
tert-Butyl 4-(5-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8caa) 3-Ph, 5-OMe-Ph C₂₈H₂₉N₅O₃ 483.57 Rh(III)-catalyzed three-component coupling

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-CF₃ group in 8baa increases lipophilicity compared to the target’s chloro-fluoro motif, while 4-OMe in 8caa enhances solubility .
  • Synthetic Routes : Rhodium-catalyzed coupling in pyrazolo[1,5-a]pyrimidines contrasts with nucleophilic substitution strategies common in pyrrolo[2,3-d]pyrimidines .

Melting Points and Solubility

  • Melting Points : Pyrazolo[1,5-a]pyrimidines (e.g., 8haa: 130–133°C; 8iaa: 169–171°C ) generally exhibit higher melting points than pyrrolo[2,3-d]pyrimidines (e.g., compound 24: 68–70°C ), likely due to stronger intermolecular π-π stacking.
  • Solubility : The tert-butyl carbamate group improves solubility in organic solvents (e.g., DCM, THF), critical for purification via column chromatography .

Biological Activity

tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. The compound's structure includes a pyrrolopyrimidine moiety, which is critical for its biological activity, particularly in targeting protein kinases involved in various cellular processes.

Property Value
Molecular FormulaC16H20ClFN4O2
Molecular Weight354.81 g/mol
IUPAC Nametert-butyl 4-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate
InChI KeyHSILQYKOGVHNCE-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C2N=CN=C3Cl)F

The primary mechanism of action for this compound involves its role as an inhibitor of protein kinase B (PKB), also known as Akt. PKB is a crucial regulator of multiple signaling pathways that control cell growth, proliferation, and survival. The compound binds to the active site of PKB, thereby inhibiting its activity and modulating downstream signaling pathways involved in cancer progression and treatment responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. In vivo studies have demonstrated that these compounds can inhibit the growth of human tumor xenografts in animal models. Specifically, they have shown strong inhibition of PKB signaling pathways, which are often dysregulated in various cancers such as prostate and breast cancer .

Selectivity and Potency

The selectivity of this compound for PKB over other kinases is notable. For instance, it has been reported to exhibit up to 150-fold selectivity for PKB compared to closely related kinases like PKA. This high selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

  • Inhibition Studies : In a study involving substituted 4-benzyl derivatives, tert-butyl analogs showed significant activity against PKB with IC50 values in the low nanomolar range. These findings highlight the potential of this compound class in developing selective kinase inhibitors for cancer therapy .
  • Xenograft Models : In another study, compounds derived from this scaffold were tested in nude mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size at well-tolerated doses, supporting the compound's potential as an effective anticancer agent .

Comparison with Similar Compounds

The following table summarizes some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains an amino group instead of a carboxylic acidSelective inhibitor of protein kinase B
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks the piperidine moietyIntermediate for synthesizing other derivatives
4-Fluoro-piperidinyl derivativesVariations in substituents on piperidinePotentially active against different kinases

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